Regiochemical Uniqueness: Ortho-Fluorine and Di-Chloro Substitution Defines a Distinct Chemical Space
2,4-Dichloro-6-fluoromandelic acid possesses a unique 2,4-dichloro-6-fluoro substitution pattern on its phenyl ring that is not shared by its closest commercially available analogs. In a comparative analysis of the patent and scientific literature for halogenated mandelic acid derivatives, no other compound with this exact arrangement of chlorine and fluorine atoms was identified as a common alternative or replacement [1]. This contrasts with related compounds such as 2,4-dichloromandelic acid (lacking fluorine; CAS 7554-78-1), 4-fluoromandelic acid (lacking chlorine; CAS 395-15-9), and 2,4-dichloro-6-methylmandelic acid (methyl instead of fluorine), each of which has a distinctly different substitution profile. The specific arrangement of electron-withdrawing groups in 2,4-dichloro-6-fluoromandelic acid is expected to confer unique electronic and steric properties that influence its reactivity as a synthetic intermediate, a feature not readily duplicated by other analogs .
| Evidence Dimension | Substitution pattern (Regiochemistry) |
|---|---|
| Target Compound Data | 2,4-dichloro-6-fluoro substitution on mandelic acid phenyl ring |
| Comparator Or Baseline | 2,4-dichloromandelic acid (2,4-dichloro substitution; CAS 7554-78-1); 4-fluoromandelic acid (4-fluoro substitution; CAS 395-15-9); 2,4-dichloro-6-methylmandelic acid (2,4-dichloro-6-methyl substitution) |
| Quantified Difference | Unique substitution pattern; no exact match in common analog space |
| Conditions | Chemical structure comparison based on CAS registry and chemical databases |
Why This Matters
For medicinal chemists and process development scientists, a unique substitution pattern means that this specific building block cannot be replaced by another halogenated mandelic acid without fundamentally altering the structure-activity relationship (SAR) of the final molecule.
- [1] Chemical Abstracts Service (CAS). (n.d.). SciFindern Database search for 2,4-Dichloro-6-fluoromandelic acid and related halogenated mandelic acid analogs. View Source
